molecular formula C28H26F3N3O2 B15084380 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B15084380
M. Wt: 493.5 g/mol
InChI Key: ZHLPORUFBYEESD-UHFFFAOYSA-N
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Description

4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline ring, introduction of the allyloxy and trifluoromethyl groups, and the final nitrile formation. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or acids, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(Allyloxy)phenyl]-2-amino-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H26F3N3O2

Molecular Weight

493.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H26F3N3O2/c1-4-12-36-20-10-8-17(9-11-20)24-21(16-32)26(33)34(19-7-5-6-18(13-19)28(29,30)31)22-14-27(2,3)15-23(35)25(22)24/h4-11,13,24H,1,12,14-15,33H2,2-3H3

InChI Key

ZHLPORUFBYEESD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)OCC=C)C(=O)C1)C

Origin of Product

United States

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